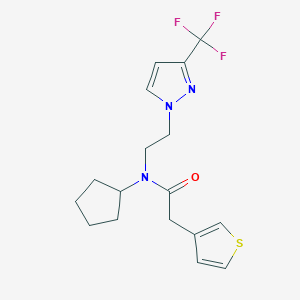

![molecular formula C14H15ClF3N3 B2369762 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline CAS No. 956204-33-4](/img/structure/B2369762.png)

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

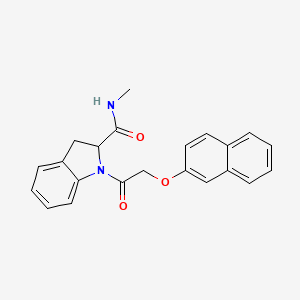

The compound “N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a chloro, methyl, and trifluoromethyl group . The compound also contains a dimethylaniline group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, forms the core of the molecule . The chloro, methyl, and trifluoromethyl groups are attached to the pyrazole ring . The dimethylaniline group is attached to the pyrazole ring through a methylene bridge .Scientific Research Applications

Polymerization Catalysts

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline and similar compounds have been studied for their roles in polymerization processes. For instance, cobalt(II) complexes supported by N,N-chelating ligands, which include variations of this compound, exhibit high catalytic activity for the polymerization of methyl methacrylate and rac-lactide, leading to polymers like poly(methylmethacrylate) and polylactide with high molecular weights and specific stereoregularity (Shin, Nayab, & Lee, 2018).

Synthesis of Heterocyclic Compounds

Compounds containing the this compound structure are integral in synthesizing various heterocyclic compounds. These are utilized in creating molecules with potential antimicrobial and anticancer properties. For example, the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrates significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activity

Specific derivatives of 3,5-dimethyl-1H-pyrazole, related to the chemical structure , have shown promising results as antibacterial agents. For instance, the synthesis and evaluation of new Schiff bases derived from these compounds reveal good antibacterial activity against various bacterial species (Al-Smaisim, 2012).

Corrosion Inhibition

Pyrazole derivatives, including those structurally similar to this compound, have been investigated for their effectiveness in inhibiting steel corrosion in acidic environments. The integration of methyl groups in these compounds can influence their corrosion inhibition properties (Chadli et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

Compounds with similar structures have been found to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been involved in reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Result of Action

Compounds with similar structures have been found to cause changes in the levels of cgrp in the cranial circulation .

Properties

IUPAC Name |

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF3N3/c1-8-4-9(2)6-10(5-8)19-7-11-12(14(16,17)18)20-21(3)13(11)15/h4-6,19H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAZVPVBOXRDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=C(N(N=C2C(F)(F)F)C)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)

![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)

![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)